molecular formula C16H35N3 B12435133 1,1,2,3,3-Pentaisopropylguanidine CAS No. 81236-11-5

1,1,2,3,3-Pentaisopropylguanidine

Cat. No.: B12435133
CAS No.: 81236-11-5
M. Wt: 269.47 g/mol
InChI Key: YKRBTEJVESWMGV-UHFFFAOYSA-N
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Description

1,1,2,3,3-Pentaisopropylguanidine is a sterically hindered guanidine compound with the molecular formula C16H35N3. It is known for its high basicity and unique structural properties, which make it a valuable reagent in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,3,3-Pentaisopropylguanidine can be synthesized through the reaction of Vilsmeier salts, derived from tetra-alkylureas or tetra-alkylthioureas, with primary aliphatic amines . The reaction typically involves the following steps:

  • Preparation of Vilsmeier salts from tetra-alkylureas or tetra-alkylthioureas.
  • Reaction of the Vilsmeier salts with primary aliphatic amines to form the desired guanidine compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired results .

Chemical Reactions Analysis

Types of Reactions

1,1,2,3,3-Pentaisopropylguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which have various applications in chemical synthesis and industrial processes .

Mechanism of Action

The mechanism of action of 1,1,2,3,3-Pentaisopropylguanidine involves its high basicity and ability to form hydrogen bonds. The compound interacts with molecular targets through protonation and deprotonation reactions, affecting various biochemical pathways. Its unique structure allows it to interact with aromatic systems and nucleic acid bases, influencing their conformation and function .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,3,3-Tetramethylguanidine
  • 2-tert-Butyl-1,1,3,3-tetramethylguanidine
  • 1,1,3,3-Tetraisopropylguanidine

Uniqueness

1,1,2,3,3-Pentaisopropylguanidine is unique due to its steric hindrance and high basicity, which make it a valuable reagent in specific chemical reactions. Its structure provides stability and resistance to alkylating agents, distinguishing it from other guanidine compounds .

Properties

CAS No.

81236-11-5

Molecular Formula

C16H35N3

Molecular Weight

269.47 g/mol

IUPAC Name

1,1,2,3,3-penta(propan-2-yl)guanidine

InChI

InChI=1S/C16H35N3/c1-11(2)17-16(18(12(3)4)13(5)6)19(14(7)8)15(9)10/h11-15H,1-10H3

InChI Key

YKRBTEJVESWMGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=C(N(C(C)C)C(C)C)N(C(C)C)C(C)C

Origin of Product

United States

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